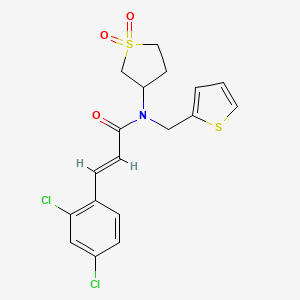![molecular formula C15H12ClN3O2S B12142582 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B12142582.png)
1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a furan ring, and a triazole moiety connected via a sulfanyl linkage to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Triazole Ring:
- Starting with a suitable precursor, such as 4-methyl-1H-1,2,4-triazole-3-thiol, the triazole ring is formed through cyclization reactions.
- Reaction conditions often involve the use of catalysts like copper(I) iodide and bases such as potassium carbonate in solvents like dimethylformamide (DMF).
-
Attachment of the Furan Ring:
- The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-yl halide reacts with the triazole thiol group.
- Typical reagents include furan-2-yl bromide and a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).
-
Formation of the Ethanone Backbone:
- The final step involves the coupling of the chlorophenyl group with the triazole-furan intermediate using a Friedel-Crafts acylation reaction.
- This step requires reagents like acetyl chloride and aluminum chloride as a catalyst in a solvent like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring, which can interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity. The furan ring and chlorophenyl group contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
1-(4-Chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one: Lacks the methyl group on the triazole ring.
1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one: Contains a thiophene ring instead of a furan ring.
Uniqueness: The presence of the furan ring and the specific substitution pattern on the triazole ring make 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H12ClN3O2S |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C15H12ClN3O2S/c1-19-14(13-3-2-8-21-13)17-18-15(19)22-9-12(20)10-4-6-11(16)7-5-10/h2-8H,9H2,1H3 |
InChIキー |
RINUZSVIUAWWAA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-(2-bromophenyl)-5-(3-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142500.png)
![5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12142503.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12142508.png)
![2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B12142512.png)

![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142519.png)
![5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12142528.png)

![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142541.png)
![5-(2-Furyl)-4-(2-furylmethyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole](/img/structure/B12142556.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12142558.png)
![Ethyl 2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12142565.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12142578.png)
![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142583.png)
